ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H30N4O5S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Spectroscopic Analysis
One study focused on the FT-IR and FT-Raman spectra of a structurally similar compound, examining its stability, molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals. Molecular docking showed that this compound could form a stable complex with pyrrole inhibitor, suggesting potential inhibitory activity against this target. This highlights the compound's relevance in drug discovery and design processes (El-Azab et al., 2016).
Synthesis of Cyclopenta[c]pyridine Derivatives
Another research area involves the synthesis of cyclopenta[c]pyridine derivatives, showcasing the chemical versatility of compounds with similar frameworks. These derivatives have been synthesized through reactions with cyanothioacetamide, yielding compounds with potential for further pharmacological evaluation (Dotsenko et al., 2008).
Exploring Thiazolino[3,2‐a]pyrimidine Structures
Research has also delved into the structure and reactions of thiazolino[3,2-a]pyrimidine carbinolamine, offering insights into the cyclization processes and molecular structures of related compounds. This study provides foundational knowledge that could inform the synthesis of novel therapeutic agents (Campaigne et al., 1981).
Development of Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents represent another avenue of research. These studies underscore the potential of such compounds in addressing bacterial and fungal infections, highlighting the importance of chemical innovation in combating resistance (Desai et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Mode of Action
It is known that the introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Biochemical Pathways
It is known that compounds with a pyrimidine moiety can influence a variety of biochemical pathways due to their significant biological activity .
Result of Action
Compounds with similar structures have been reported to possess diverse biological activities .
Action Environment
It is known that the chemical modification of compounds, such as the introduction of a thiol group, can influence their reactivity and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-2-33-23(30)17-6-8-18(9-7-17)25-21(29)16-34-22-19-4-3-5-20(19)28(24(31)26-22)11-10-27-12-14-32-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUARFJNLTBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.